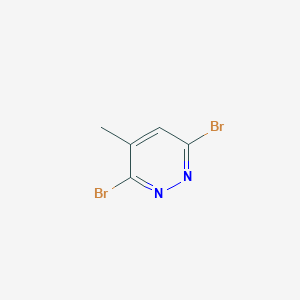

3,6-Dibromo-4-methylpyridazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,6-Dibromo-4-methylpyridazine is a chemical compound with the CAS Number: 89284-10-6 . It has a molecular weight of 251.91 and its IUPAC name is this compound . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C5H4Br2N2 . The InChI code for this compound is 1S/C5H4Br2N2/c1-3-2-4(6)8-9-5(3)7/h2H,1H3 .Physical and Chemical Properties Analysis

This compound is a solid substance . It is typically stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用

Pharmacokinetics and Metabolism

- Pharmacokinetics and Tissue Distribution: A study investigated the pharmacokinetics and metabolism of a compound structurally related to 3,6-Dibromo-4-methylpyridazine, focusing on its potential as an anti-fibrotic drug. This research explored how such compounds distribute in the body and their metabolic transformations (Kim et al., 2008).

Chemical Reactions and Structures

- Pyridazine Azide Cyclisation Reactions: A study detailed the reaction of sodium azide with a compound similar to this compound, leading to the formation of an intermediate which could cyclise to form bicyclic or tricyclic products. This research aids in understanding the chemical behavior of such compounds (Allan et al., 2004).

- Cycloaddition Processes: Another study explored the cycloaddition reactions of a dicyanopyridazine system, similar to this compound. This research provides insights into the reactivity and potential applications of pyridazine derivatives (Nesi et al., 1994).

Medicinal Chemistry and Drug Design

- Inhibition of Enzymes: Research into pyridazine derivatives, structurally related to this compound, has been conducted to explore their potential as enzyme inhibitors, such as acetylcholinesterase inhibitors. This is crucial for developing new therapeutic agents (Contreras et al., 2001).

- Kinase Inhibitors: A study on novel 4-phenoxypyridine derivatives containing a pyridazine moiety investigated their in vitro inhibitory activities against specific kinases and their cytotoxic activities against cancer cell lines, demonstrating the potential of pyridazine derivatives in cancer therapy (Liu et al., 2020).

Synthesis and Coordination Chemistry

- Synthesis of Aminopyridazines: Research has been conducted on developing efficient methods for the synthesis of aminopyridazines, starting from compounds like this compound. This is significant for creating diverse chemical libraries (Schmitt et al., 2006).

- Coordination Chemistry: The coordination chemistry of triazine and pyridine derivatives, related to this compound, has been reviewed, showing their utility in forming complexes used in various fields such as luminescent materials (Therrien, 2011).

Neuroscience Research

- Neurotransmission Studies: Aminopyridines, similar to this compound, have been studied for their role in potentiating synaptic and neuromuscular transmission by targeting voltage-activated calcium channel β subunits, indicating their potential in neurological research (Wu et al., 2009).

Safety and Hazards

The safety information for 3,6-Dibromo-4-methylpyridazine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

作用機序

Target of Action

Pyridazine derivatives, a class of compounds to which 3,6-dibromo-4-methylpyridazine belongs, have been shown to interact with a range of biological targets and physiological effects .

Mode of Action

Pyridazine derivatives have been reported to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Biochemical Pathways

Pyridazine derivatives have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Result of Action

Pyridazine derivatives have been reported to possess antipyretic, anti-inflammatory, analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular, and many other anticipated biological properties .

特性

IUPAC Name |

3,6-dibromo-4-methylpyridazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2/c1-3-2-4(6)8-9-5(3)7/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBKJQQWXNALHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2929682.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2929683.png)

![3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2929684.png)

![2-(2,2,2-trifluoroethoxy)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2929693.png)

![N-{3-[(4-benzylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B2929694.png)

![N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2929697.png)

![rac-(1R,3R)-3-(morpholin-4-yl)spiro[3.3]heptan-1-amine, trans](/img/structure/B2929702.png)